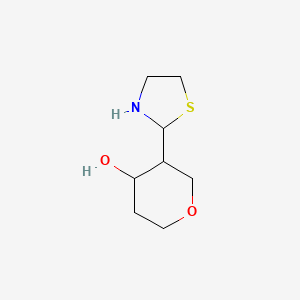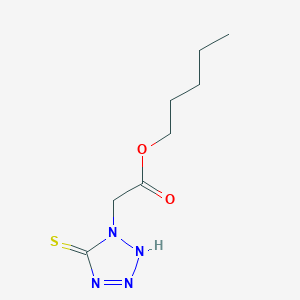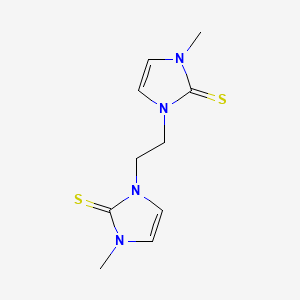![molecular formula C30H21N5 B12548685 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline CAS No. 143188-19-6](/img/structure/B12548685.png)
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring.
准备方法
The synthesis of 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline can be achieved through several synthetic routes. One common method involves the reaction of phenanthrene-1-carbaldehyde with 2-phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a diazotization reaction with sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves the coupling of the diazonium salt with 2-aminoquinoline under basic conditions to yield the desired compound .
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反应分析
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学研究应用
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. .
Industry: It can be used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes
作用机制
The mechanism of action of 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
相似化合物的比较
Similar compounds to 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline include other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and a wide range of applications in medicinal chemistry.
2-Phenylquinoline: A derivative with a phenyl group at the 2-position, known for its biological activities.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, used as a chelating agent and in medicinal applications
The uniqueness of this compound lies in its complex structure, which combines multiple aromatic systems and functional groups, providing a versatile platform for various chemical and biological interactions .
属性
CAS 编号 |
143188-19-6 |
|---|---|
分子式 |
C30H21N5 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
N'-anilino-N-quinolin-2-yliminophenanthrene-1-carboximidamide |
InChI |
InChI=1S/C30H21N5/c1-2-11-23(12-3-1)32-34-30(35-33-29-20-18-22-10-5-7-16-28(22)31-29)27-15-8-14-25-24-13-6-4-9-21(24)17-19-26(25)27/h1-20,32H |
InChI 键 |
IAPDODUZKFMJOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC3=C2C=CC4=CC=CC=C43)N=NC5=NC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)

![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)

![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)



![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
